molecular formula C20H28O2 B12290984 3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No.: B12290984
M. Wt: 300.4 g/mol
InChI Key: IPJVMXOAIRAKHC-UHFFFAOYSA-N
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Description

3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.

    Introduction of functional groups: Methoxy and methyl groups are introduced through specific reactions such as methylation and methoxylation.

    Purification: The final compound is purified using techniques like chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of catalysts, controlled temperatures, and pressures are common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups like halides or ethers.

Scientific Research Applications

3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors in cells, triggering a cascade of biochemical reactions.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Gene expression modulation: The compound may influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one can be compared with other similar compounds, such as:

Biological Activity

3-Methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one (CAS Number: 7224-12-6) is a complex organic compound belonging to the class of cyclopenta[a]phenanthrene derivatives. This compound exhibits diverse biological activities and has potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C22H30O3 with a molecular weight of 342.472 g/mol. It has a density of 1.11 g/cm³ and a boiling point of 444.6 °C at 760 mmHg. The structure features multiple methyl groups and a methoxy group that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H30O3
Molecular Weight342.472 g/mol
Density1.11 g/cm³
Boiling Point444.6 °C
Flash Point190.2 °C

Anticancer Properties

Recent studies have explored the anticancer potential of cyclopenta[a]phenanthrene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of signaling pathways such as STAT3 and NF-κB .
  • Case Study : A derivative demonstrated an IC50 value ranging from 1.65 to 5.51 μM against leukemia and lung cancer cells . This suggests that structural modifications can enhance activity.

Anti-inflammatory Effects

Research indicates that derivatives of cyclopenta[a]phenanthrene can suppress inflammatory responses by inhibiting key signaling pathways.

  • Inflammatory Pathways : Compounds have been shown to elevate SHP1 activity which in turn reduces the activation of NF-κB and STAT1 pathways . This mechanism is crucial for developing anti-inflammatory agents.
  • Clinical Relevance : The anti-inflammatory properties may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Hormonal Activity

Some studies suggest that cyclopenta[a]phenanthrene derivatives may exhibit hormonal activity similar to steroids.

  • Estrogenic Activity : Certain compounds within this class have been reported to bind to estrogen receptors and exhibit estrogen-like effects . This could have implications for hormone replacement therapies.
  • Androgenic Activity : There is also potential for androgenic effects which could be explored for applications in testosterone replacement therapies.

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3

InChI Key

IPJVMXOAIRAKHC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C

Origin of Product

United States

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